2-(Methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol
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Overview
Description
2-(Methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol is a complex organic compound featuring a pyrimidine ring substituted with a boronic ester group and an ethanolamine moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Boronic Ester Group: The boronic ester group is introduced via a borylation reaction.
Attachment of the Ethanolamine Moiety: The final step involves the nucleophilic substitution of the pyrimidine ring with ethanolamine under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride.
Substitution: The ethanolamine moiety can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Corresponding oxides and alcohols.
Reduction: Reduced amines and alcohols.
Substitution: Substituted ethanolamine derivatives.
Scientific Research Applications
2-(Methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 2-Methoxypyridine-5-boronic acid pinacol ester
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
2-(Methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol is unique due to its combination of a boronic ester group and an ethanolamine moiety, which imparts distinct reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C13H22BN3O3 |
---|---|
Molecular Weight |
279.15 g/mol |
IUPAC Name |
2-[methyl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]ethanol |
InChI |
InChI=1S/C13H22BN3O3/c1-12(2)13(3,4)20-14(19-12)10-8-15-11(16-9-10)17(5)6-7-18/h8-9,18H,6-7H2,1-5H3 |
InChI Key |
ROUPJQAILZEEET-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(C)CCO |
Origin of Product |
United States |
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